molecular formula C12H10BrNO5 B8266949 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate

Cat. No.: B8266949
M. Wt: 328.11 g/mol
InChI Key: QBDKFTBSZQSZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 3-bromo-5-methoxybenzoate moiety attached to a 2,5-dioxopyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate typically involves a multi-step process. One common method includes the esterification of 3-bromo-5-methoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are integrated to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 3-bromo-5-methoxybenzoate is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction is often utilized in the design of enzyme inhibitors and protein labeling reagents .

Comparison with Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-chloro-5-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-methoxybenzoate
  • 2,5-Dioxopyrrolidin-1-yl 3-iodo-5-methoxybenzoate

Comparison:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO5/c1-18-9-5-7(4-8(13)6-9)12(17)19-14-10(15)2-3-11(14)16/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDKFTBSZQSZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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